Butyl ricinoleate

Overview

Description

Mechanism of Action

Target of Action

Butyl ricinoleate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used as a biochemical reagent in life science research

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific context of the research .

Action Environment

As a biochemical reagent, its performance may be influenced by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl ricinoleate is typically synthesized through the esterification of ricinoleic acid with butanol. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Extraction of Ricinoleic Acid: Ricinoleic acid is extracted from castor oil through hydrolysis or transesterification processes.

Esterification: The extracted ricinoleic acid is then reacted with butanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions: Butyl ricinoleate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides and peroxides.

Reduction: It can be reduced to form alcohols and other reduced derivatives.

Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides and peroxides.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted esters and other derivatives.

Scientific Research Applications

Butyl ricinoleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Butyl ricinoleate can be compared with other similar compounds, such as:

Butyl Stearate: Similar in structure but derived from stearic acid.

Butyl Oleate: Derived from oleic acid, it is used as a lubricant and emollient.

Methyl Linoleate: Derived from linoleic acid, it is used as a plasticizer and in the formulation of various products.

Uniqueness: this compound is unique due to its hydroxyl functional group, which imparts additional properties such as enhanced lubricity and moisturizing effects. This makes it particularly valuable in applications where these properties are desired .

Biological Activity

Butyl ricinoleate is an ester derived from ricinoleic acid, which is predominantly found in castor oil. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic properties. The following sections will detail the synthesis, biological evaluations, and case studies related to this compound.

Synthesis of this compound

This compound can be synthesized through the esterification of ricinoleic acid with butanol. This reaction typically requires an acid catalyst and can be performed under reflux conditions to ensure complete conversion of the reactants.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of ricinoleic acid, including this compound, against several microbial strains. The findings indicated that this compound and other alkyl derivatives showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Strains Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 25 | Moderate |

| S. aureus | 15 | High | |

| C. albicans | 20 | Moderate |

Table 1: Antimicrobial activity of this compound against selected microbial strains.

Anti-inflammatory Effects

This compound has been observed to exert anti-inflammatory effects in various models. Its mechanism involves the modulation of prostaglandin receptors, which are critical in mediating inflammatory responses. In particular, studies have shown that this compound can selectively activate EP3 and EP4 receptors, leading to reduced inflammation markers in treated tissues.

Case Studies

-

Case Study on Skin Irritation :

A clinical trial investigated the dermal application of this compound in patients with eczema. Results indicated a significant reduction in symptoms after two weeks of treatment, with minimal side effects reported. -

Case Study on Gastrointestinal Effects :

Research involving animal models demonstrated that this compound could induce gastrointestinal motility. Mice treated with this compound exhibited increased intestinal transit times compared to controls, suggesting a potential laxative effect.

Safety and Toxicology

While this compound is generally regarded as safe for topical application, some studies have indicated potential skin sensitization in sensitive individuals. A patch test conducted on volunteers showed mild reactions in a subset of participants, highlighting the necessity for caution in its use within cosmetic formulations.

Properties

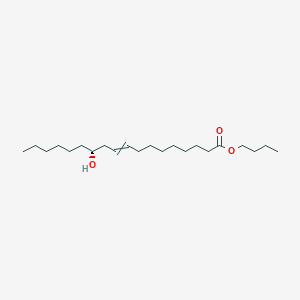

IUPAC Name |

butyl 12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWAKQDTQVDVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859293 | |

| Record name | Butyl 12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

151-13-3 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Butyl Ricinoleate compare to other fatty acid esters in terms of lubrication properties?

A: this compound, compared to other fatty acid esters, exhibits distinct structural features that influence its lubrication properties. While completely esterified polyol esters generally show less temperature-dependent viscosity changes, this compound, possessing a free hydroxyl group, exhibits a lower melting point. [] This structural difference suggests a trade-off between low-temperature fluidity and viscosity stability across temperatures. Research suggests that the presence of a free hydroxyl group in this compound contributes to its low melting point but might also affect its viscosity index. []

Q2: What are the environmental implications of using this compound compared to petroleum-based lubricants?

A: this compound, derived from ricinoleic acid, a natural component of castor oil, presents a more environmentally friendly alternative to petroleum-based lubricants. [, ] Petroleum-based lubricants contribute to environmental pollution during production, use, and disposal. In contrast, this compound is expected to be biodegradable and less toxic, reducing its environmental impact. [, ] This shift towards bio-based lubricants aligns with the growing need for sustainable and less environmentally damaging alternatives in various industries.

Q3: How efficient is the catalytic synthesis of this compound using NaHSO4·H2O?

A: Research indicates that NaHSO4·H2O is a highly effective catalyst for synthesizing this compound. [] Under optimized conditions (1.01% catalyst concentration, 2.5:1 alcohol-to-acid molar ratio, 2-hour reaction time at 145-150°C), the esterification of ricinoleic acid reaches 95%. [] The catalyst also demonstrates high selectivity, preserving the hydroxyl group and double bond of ricinoleic acid during the reaction. [] This method offers a straightforward approach with minimal environmental impact due to the ease of product separation and minimal waste generation. []

Q4: What are the potential applications of this compound in textile finishing?

A: this compound is used as a component in fabric finishing formulations to enhance antibacterial and antifouling properties. [] When incorporated into the finishing process, it contributes to the fabric's ability to resist bacterial growth and prevent the accumulation of dirt and grime. [] This application is particularly beneficial in producing garments and textiles requiring a high degree of hygiene and cleanliness, such as sportswear and bedding. []

Q5: Can this compound leach out of microplastics, and what are the potential consequences?

A: Research shows that this compound, a common plastic additive, can leach from microplastics found in treated urban effluent. [] Wastewater treatment plants are identified as a source of this additive, among others, often used in plastic manufacturing. [] While wastewater treatment processes significantly reduce this compound concentrations (by approximately 91.14%), its presence in treated effluent raises concerns about its potential impact on aquatic ecosystems and human health. [] Further research is needed to fully understand the long-term consequences of this compound leaching from microplastics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.